molecular formula C13H11F2N B7847839 (3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine

(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B7847839
M. Wt: 219.23 g/mol
InChI Key: RDDBDGUMDMXJJZ-UHFFFAOYSA-N
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Description

(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine: is a chemical compound characterized by its unique structure, featuring a biphenyl core with difluoro substitution at the 3' and 5' positions and an amine group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

  • Biphenyl Synthesis: The synthesis of biphenyl derivatives often involves the Ullmann reaction, where a halogenated biphenyl compound is coupled with an amine under palladium catalysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted biphenyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Electrophilic substitution with reagents like bromine (Br2) or nitric acid (HNO3), and nucleophilic substitution with strong nucleophiles like sodium amide (NaNH2).

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amine group.

  • Amine Oxides: Formed under specific oxidation conditions.

  • Substituted Biphenyl Derivatives: Resulting from substitution reactions at the aromatic rings.

Scientific Research Applications

(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, including interactions with various biomolecules.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the difluoro groups can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine: can be compared with other similar compounds, such as:

  • 3,5-Difluorobenzylamine: Similar structure but lacks the biphenyl core.

  • 3,5-Di(trifluoromethyl)benzylamine: Contains trifluoromethyl groups instead of difluoro groups.

  • Biphenyl-4-ylmethanamine: Lacks fluorine substitution.

Uniqueness: The presence of both difluoro groups and the biphenyl core makes This compound unique, potentially leading to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(3,5-difluorophenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDBDGUMDMXJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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